
Flunarizine
Overview
Description
Flunarizine (C₂₆H₂₆F₂N₂·2ClH; molecular mass 477.42 g/mol) is a non-selective calcium channel blocker with additional antihistaminic, serotonin receptor antagonistic, and dopamine D₂ receptor blocking activities . Clinically, it is used for migraine prophylaxis, vertigo, cerebral circulation disorders, and epilepsy . Its neuroprotective properties extend to retinal protection, where it reduces intraocular pressure (IOP) and attenuates ischemia-excitotoxicity-induced retinal damage by inhibiting calcium and sodium influx into neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flunarizine hydrochloride can be synthesized through a series of chemical reactions involving piperazine derivatives. One common method involves the reaction of 1-(bis(4-fluorophenyl)methyl)piperazine with cinnamyl chloride under basic conditions to yield this compound .
Industrial Production Methods: In industrial settings, this compound hydrochloride is often prepared by dissolving hydroxypropyl cellulose and this compound hydrochloride in ethanol. The mixture is then subjected to a slow solvent removal process, allowing the drug to be adsorbed onto the surface of pellets, which are then mixed with pharmaceutically acceptable additives and tabletted .
Chemical Reactions Analysis
Types of Reactions: Flunarizine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidative metabolites.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: this compound can undergo substitution reactions, particularly involving its aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Migraine Prophylaxis
Flunarizine is widely recognized for its effectiveness in preventing migraines. It has been shown to significantly reduce the frequency and duration of headache attacks in both adults and children.
- Clinical Trials : In a double-blind, placebo-controlled trial involving 70 children, this compound (5 mg/day) was found to significantly decrease headache frequency and duration compared to placebo . Another study with 120 migraine patients reported a responder rate of 72% after nine months of treatment with this compound, indicating its long-term efficacy .
- Comparative Studies : this compound has been compared favorably with other antimigraine medications such as propranolol, topiramate, and amitriptyline. It has demonstrated comparable efficacy while maintaining a favorable side effect profile .
Treatment of Vertigo
This compound is also utilized in managing vertigo associated with central or peripheral origins.
- Efficacy : Studies show that this compound is effective in reducing vertiginous attacks, although it may not be as effective as some alternatives like venlafaxine or valproic acid . Nonetheless, it remains a viable option due to its unique mechanism of action and tolerability.
Occlusive Peripheral Vascular Disease
This compound's vasodilatory properties make it suitable for treating occlusive peripheral vascular disease.
- Mechanism : By blocking calcium entry into vascular smooth muscle cells, this compound promotes vasodilation, which can alleviate symptoms associated with this condition .
Neuroprotective Effects
Recent research has explored this compound's potential neuroprotective effects, particularly in retinal health.
- Topical Applications : A study indicated that topical application of this compound significantly reduced intraocular pressure (IOP) and protected retinal cells from ischemic damage in animal models . This suggests potential applications in treating conditions like glaucoma.
Cognitive Function Improvement
Preliminary studies suggest that this compound may improve cognitive function in patients with cerebrovascular disorders.
- Research Findings : Some evidence indicates that this compound can enhance cognitive performance in individuals suffering from cognitive impairments due to vascular issues; however, further research is needed to confirm these findings .
Side Effects and Considerations
While this compound is generally well-tolerated, it can cause side effects such as daytime sedation and weight gain. Monitoring for these effects is essential during treatment .
Data Summary Table
Application | Efficacy Evidence | Side Effects |
---|---|---|
Migraine Prophylaxis | Significant reduction in headache frequency | Daytime sedation, weight gain |
Vertigo | Effective but less so than some alternatives | Similar side effects |
Occlusive Peripheral Vascular Disease | Promotes vasodilation | Minimal |
Neuroprotective Effects | Reduces IOP and protects retinal cells | Not extensively studied |
Cognitive Function Improvement | Preliminary evidence suggests improvement | Requires further validation |
Case Studies
- Childhood Migraine : A case study involving a 10-year-old girl treated with this compound showed a marked reduction in migraine frequency after 8 weeks of treatment, alongside minimal side effects .
- Adult Patient with Depression : A case report noted that a patient developed depressive symptoms after starting this compound for migraine management. This highlights the need for careful monitoring when prescribing this compound, especially in patients with a history of mood disorders .
Mechanism of Action
Flunarizine inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel. This decrease in intracellular calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
Comparison with Similar Compounds
Structural and Pharmacological Analogues
Piperazine Derivatives
Flunarizine belongs to the diphenylpiperazine class. Structural analogs like cinnarizine , meclizine , and hydroxyzine share a piperazine backbone but differ in substituents. These compounds exhibit calcium channel blocking activity but vary in potency and selectivity:
- Cinnarizine : Primarily used for motion sickness. Both this compound and cinnarizine inhibit KCl-induced contractions in vascular tissues, but this compound has higher potency (IC₅₀ = 0.045 μM vs. cinnarizine’s IC₅₀ = 4.1 μM in rat aorta) .
- Meclizine : Shows efficacy in glioblastoma stem cell (GBMSC) apoptosis. Meclizine and this compound have similar IC₅₀ values (5.3 μM and 6.8 μM, respectively), outperforming rapamycin (IC₅₀ = 14 μM) .
Multi-Target Agents
This compound’s polypharmacology overlaps with drugs like astemizole , clemastine , and thioridazine , which target histamine H₁, dopamine D₂, and serotonin receptors . These compounds share anti-prion activity, reducing PrPSc propagation by inhibiting ribosomal protein folding .
Calcium Channel Blockade Efficacy
- This compound’s calcium antagonism is voltage-dependent, preferentially binding to activated/inactivated channels, unlike dihydropyridines (e.g., nifedipine) that target resting channels .
Clinical Efficacy in Migraine and Neurological Disorders
- Sodium Valproate vs. This compound: Both reduce migraine frequency and severity comparably.
- Acupuncture vs. This compound : While both alleviate migraine, this compound modulates arginine metabolism in brain tissue, whereas acupuncture regulates gut microbiota and tryptophan pathways .
Anti-Prion and Antiviral Activities
This compound and structurally unrelated compounds (e.g., azelastine, duloxetine) inhibit prion propagation by targeting ribosomal protein folding activity (PFAR). They also act as HCV fusion inhibitors, with this compound-resistant HCV strains showing cross-resistance to phenothiazines and pimozide .
Neuroprotective and Retinal Protection
- Betaxolol vs. This compound : this compound reduces sodium influx in retinal neurons 10-fold more effectively than betaxolol, offering superior axonal protection .
- Nifedipine vs. This compound : this compound attenuates NMDA-induced calcium influx in cortical neurons (IC₅₀ = 2 μM) vs. nifedipine (IC₅₀ > 10 μM) .
Cancer Therapeutics Potential
Pharmacokinetic and Metabolic Profiles
- This compound selectively modulates brain vasculature with minimal cardiac effects. It regulates arginine and cholecalciferol in brain tissue, unlike herbal agent WZYD, which affects plasma arginine and tryptophan .
Biological Activity
Flunarizine is a selective calcium entry blocker with a notable pharmacological profile that has been extensively studied for its biological activity, particularly in neurological and vascular disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound primarily functions as a calcium channel blocker , inhibiting the influx of calcium ions through voltage-gated channels. This action is crucial in modulating neurotransmitter release and vascular smooth muscle contraction, thereby influencing various physiological processes. Additionally, this compound exhibits antihistaminic and anticholinergic properties, which contribute to its efficacy in treating conditions such as migraines and vertigo .
Therapeutic Applications
This compound has been evaluated for several therapeutic uses:
- Migraine Prophylaxis : Clinical trials indicate that this compound is effective in reducing the frequency of migraine attacks. It has shown comparable efficacy to other prophylactic agents like pizotifen and cinnarizine .
- Vertigo Treatment : this compound is beneficial for patients experiencing vertigo due to central or peripheral causes. Studies suggest it is at least as effective as cinnarizine and more effective than alternatives like betahistine .
- Cerebrovascular Disorders : Preliminary studies suggest that this compound may enhance cognitive function in patients with cerebrovascular insufficiency, although further research is necessary to confirm these findings .
Case Studies and Research Findings
A systematic review and meta-analysis highlighted the enhanced effectiveness of this compound when combined with traditional Chinese medicine (TCM) in managing migraines. The analysis revealed a significant improvement in patient outcomes, with a relative risk (RR) of 1.26 for effective treatment compared to this compound alone .
Table 1: Summary of Key Findings from Meta-Analysis
Study Reference | Sample Size (T/C) | Intervention | Outcome Indicators | Results |
---|---|---|---|---|
Hou Yanping 2022 | 31/31 | This compound + XueFu ZhuYu decoction | TCM scores, endothelin levels | Significant improvement (p < 0.0001) |
Liu Chang 2019 | 40/40 | This compound + SanPain decoction | NRS scores | Better outcomes compared to control (p < 0.00001) |
Wu Yifeng 2022 | 44/44 | This compound + SanPain decoction | Various outcome measures | Statistically significant improvements |
Side Effects and Safety Profile
While this compound is generally well-tolerated, it can cause side effects such as drowsiness and movement disorders (MDs). A nationwide study indicated that prolonged exposure increases the risk of MDs, particularly in patients with essential tremor . The odds ratios (ORs) for developing MDs were significantly higher with longer treatment durations, emphasizing the need for careful monitoring during therapy .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for evaluating Flunarizine's efficacy in migraine prophylaxis?
- Methodological Answer : Use randomized controlled trials (RCTs) with double-blind designs to minimize bias. Key endpoints include reduction in migraine frequency (e.g., days/month), severity (e.g., VAS scores), and biomarkers like CGRP levels. Include placebo or active comparators (e.g., beta-blockers) and standardize dosing (e.g., 5–10 mg/day) to ensure reproducibility. Meta-analyses should follow PRISMA guidelines to synthesize heterogeneous data .
Q. How can researchers address variability in this compound pharmacokinetic data across preclinical models?
- Methodological Answer : Standardize animal models (e.g., rodent vs. primate) by controlling variables such as diet, age, and metabolic enzyme activity (e.g., CYP450). Use LC-MS/MS for plasma concentration measurements and validate assays with reference standards (e.g., USP-certified this compound) to ensure cross-study comparability .
Q. What statistical approaches are optimal for analyzing this compound's long-term safety data in longitudinal studies?
- Methodological Answer : Employ survival analysis (e.g., Kaplan-Meier curves) for adverse events (e.g., sedation, weight gain) and Cox proportional hazards models to adjust for covariates. Use intention-to-treat (ITT) analysis to account for dropout rates, and report confidence intervals to highlight precision limitations .
Advanced Research Questions
Q. How should researchers reconcile contradictory findings in this compound's efficacy between pediatric and adult migraine populations?
- Methodological Answer : Conduct subgroup analyses stratified by age, adjusting for confounding factors (e.g., hormonal changes, comorbidities). Use adaptive trial designs to re-estimate sample sizes mid-study. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate clinical significance of discrepancies .
Q. What strategies improve reproducibility in this compound combination therapy studies (e.g., with Toutongning)?
- Methodological Answer : Use factorial designs to isolate interaction effects. Predefine synergy metrics (e.g., Combination Index) and validate via dose-response matrices. Report raw data (e.g., blood potassium/magnesium levels) in supplementary materials to enable reanalysis .
Q. How can machine learning enhance predictive modeling of this compound responders vs. non-responders?
- Methodological Answer : Train algorithms on multi-omics datasets (e.g., genomic, proteomic) from RCTs. Validate models using bootstrapping or external cohorts. Address overfitting by reporting AUC-ROC curves and calibration plots. Follow TRIPOD guidelines for transparent reporting .
Q. What ethical frameworks apply when designing this compound trials in vulnerable populations (e.g., elderly with polypharmacy)?
- Methodological Answer : Adhere to ICH E7 guidelines for geriatric populations. Implement pharmacovigilance protocols for drug-drug interactions (e.g., CYP3A4 inhibitors). Use Delphi consensus methods to prioritize patient-centric outcomes (e.g., cognitive function) .
Q. Data Analysis & Reporting
Q. How to mitigate publication bias in this compound meta-analyses?
- Methodological Answer : Search gray literature (e.g., clinicaltrials.gov ) and non-English databases (e.g., CNKI). Use Egger’s regression or funnel plots to detect asymmetry. Perform trial sequential analysis (TSA) to adjust for false-positive risks .
Q. What are best practices for validating this compound-related biomarkers (e.g., CGRP) in translational research?
- Methodological Answer : Use orthogonal assays (e.g., ELISA + Western blot) for cross-validation. Establish reference ranges in healthy vs. disease cohorts. Follow REMARK guidelines for biomarker reporting, including sensitivity/specificity metrics .
Q. How to optimize this compound formulations for enhanced blood-brain barrier penetration in preclinical studies?
- Methodological Answer : Employ in situ perfusion models (e.g., rat brain) to quantify permeability. Use molecular docking to predict affinity for P-glycoprotein transporters. Characterize nanoformulations (e.g., liposomes) via dynamic light scattering and in vivo MRI .
Properties
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMANXXCATUTDDT-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30484-77-6 (di-hydrochloride) | |
Record name | Flunarizine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052468607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045616 | |
Record name | Flunarizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Flunarizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015589 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.68e-03 g/L | |
Record name | Flunarizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015589 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52468-60-7, 40218-96-0 | |
Record name | Flunarizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52468-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-(Bis(4-fluorophenyl)methyl)-4-cinnamylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040218960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flunarizine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052468607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flunarizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04841 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flunarizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flunarizine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | FLUNARIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7PLA2DM0J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Flunarizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015589 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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